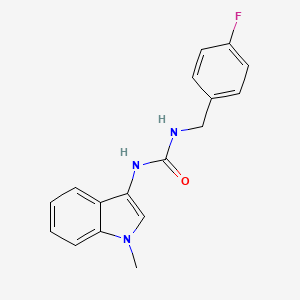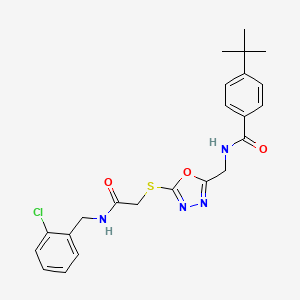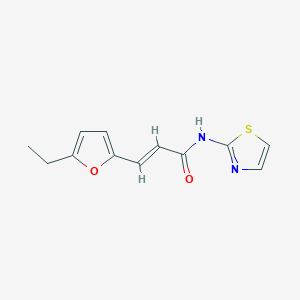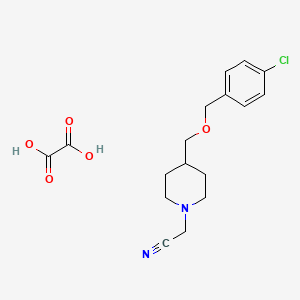
N-(1,3-benzothiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C11H12N2OS . It has an average mass of 220.291 Da and a monoisotopic mass of 220.067032 Da .
Synthesis Analysis
The synthesis of N-(1,3-benzothiazol-2-yl)butanamide and its derivatives can be achieved through various synthetic pathways. For instance, one method involves the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Molecular Structure Analysis
The molecular structure of “N-(1,3-benzothiazol-2-yl)butanamide” can be characterized using various spectral techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
Benzothiazole derivatives, including “N-(1,3-benzothiazol-2-yl)butanamide”, have been found to exhibit a wide range of biological activities, suggesting that they undergo various chemical reactions in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzothiazol-2-yl)butanamide” can be inferred from its molecular structure. For instance, it has a molecular weight of 217.27 and a molecular formula of C11H12N2OS .科学的研究の応用
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment
Research has identified derivatives incorporating the benzothiazole group, such as (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide, showing potent dipeptidyl peptidase IV (DPP-IV) inhibitory activity. These compounds have potential applications in treating type 2 diabetes by reducing blood glucose levels during oral glucose tolerance tests (Nitta et al., 2008).
Antimicrobial and Psychotropic Activities
A series of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides was synthesized, showing significant psychotropic in vivo, anti-inflammatory in vivo, cytotoxicity in vitro, and antimicrobial activities. These findings suggest potential therapeutic applications for these compounds in treating various conditions (Zablotskaya et al., 2013).
Anticonvulsant Agents
Derivatives of N-(1,3-benzothiazol-2-yl)butanamide, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, have been investigated as potential anticonvulsant agents. These compounds, which incorporate chemical fragments of known antiepileptic drugs, have shown promising results in preclinical seizure models, highlighting their potential as new treatments for epilepsy (Kamiński et al., 2015).
CDK2 Inhibitors for Cancer Therapy
N-(5-Bromo-1,3-thiazol-2-yl)butanamide and its analogs have been identified as potent and selective CDK2 inhibitors. These compounds could play a crucial role in cancer therapy by inhibiting cell cycle progression, thus representing a novel approach to treating various cancers (Vulpetti et al., 2006).
Luminescent Materials
Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in the development of white-light-emitting devices. By doping these compounds into a polymer matrix, researchers have achieved white light emission with desirable chromaticity coordinates, demonstrating the utility of benzothiazole derivatives in materials science and lighting technologies (Lu et al., 2017).
Catalysis and Organic Synthesis
Benzothiazole derivatives have also been applied in catalysis, demonstrating activities toward Heck coupling reactions. These findings underscore the versatility of benzothiazole compounds in facilitating chemical transformations, important for pharmaceutical and materials chemistry (Yen et al., 2006).
作用機序
Target of Action
N-(1,3-benzothiazol-2-yl)butanamide, a derivative of benzothiazole, has been associated with a wide range of biological activities . The primary targets of this compound include enzymes such as dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, contributing to the compound’s broad spectrum of biological activities.
Mode of Action
The compound interacts with its targets, primarily through inhibition . By inhibiting these enzymes, N-(1,3-benzothiazol-2-yl)butanamide disrupts the normal functioning of the biochemical pathways they are involved in, leading to changes at the molecular and cellular levels.
Biochemical Pathways
The affected pathways include those involved in bacterial cell wall synthesis, DNA replication, and various metabolic processes . The disruption of these pathways can lead to the death of bacterial cells, making N-(1,3-benzothiazol-2-yl)butanamide a potential candidate for antibacterial therapy.
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-2-yl)butanamide’s action primarily include the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes it a potential candidate for the development of novel antibacterial molecules.
将来の方向性
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-5-10(14)13-11-12-8-6-3-4-7-9(8)15-11/h3-4,6-7H,2,5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSNMRNSXMPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2892175.png)
![3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2892176.png)
![2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2892177.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)
![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)




![5-chloro-N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2892192.png)

![(E)-N-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2892194.png)
